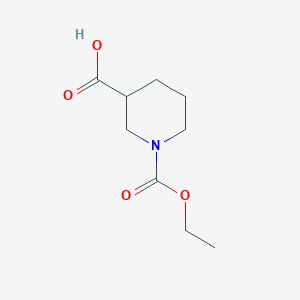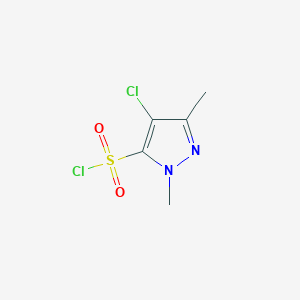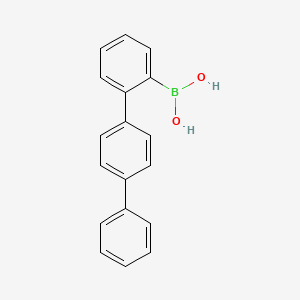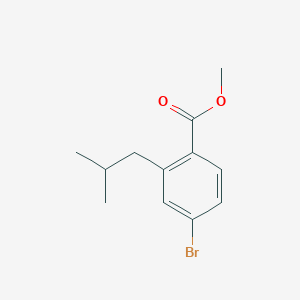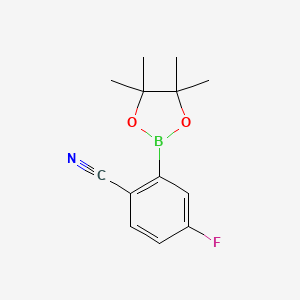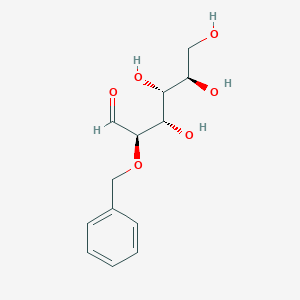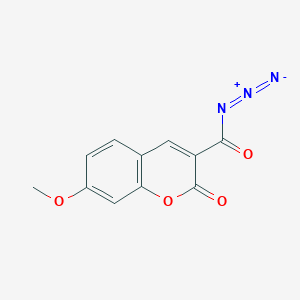![molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6](/img/structure/B1358433.png)
6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 954238-09-6 . It has a molecular weight of 226.08 and its IUPAC name is the same as the common name .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . Another approach proposes the formation of an imidazoline intermediate, which exists in equilibrium with its protonated form in the presence of acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions . For example, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .科学的研究の応用
Corrosion Inhibition
6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. These derivatives exhibit high inhibition efficiency, acting as mixed-type inhibitors, supported by various techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. Density functional theory and molecular dynamic simulation corroborate these findings (Saady et al., 2021).
Anticancer and Antimicrobial Activity
Synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives shows promising antibacterial and antifungal activities. Some compounds exhibit significant anticancer activity against breast cancer cell lines, indicating the potential of the imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of this compound derivatives have been conducted using techniques like single crystal X-ray diffraction. These studies focus on the molecular geometry in the solid state and explore intermolecular interactions like hydrogen bonding and π-π interactions, crucial for understanding the compound's properties (Rodi et al., 2013).
Corrosion Inhibition and Adsorption Studies
Further investigation into the adsorption and inhibitory effect of 6-bromo-imidazo[4,5-b]pyridine derivatives on mild steel corrosion in acidic media has been done. These studies incorporate a combination of experimental techniques and quantum chemical calculations, indicating a high corrosion inhibition efficiency and providing insights into the adsorption process (Saady et al., 2020).
作用機序
Target of Action
The primary target of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is Pro87 , a protein involved in the binding site . This compound forms a π–π bond with Pro87, stabilizing it in the binding site .
Mode of Action
This compound interacts with its target, Pro87, through the formation of a sticky π–π bond . This interaction stabilizes Pro87 in the binding site, facilitating further biochemical reactions . In addition, this compound can form an extra hydrogen bond with Arg144 .
Biochemical Pathways
The interaction with pro87 suggests that it may influence pathways involving this protein .
Result of Action
Its interaction with Pro87 and Arg144 suggests it may influence the functions of these proteins, potentially leading to various cellular effects .
Safety and Hazards
The safety information available indicates that this compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P260 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The interactions between this compound and these enzymes often involve hydrogen bonding and π-π stacking, which stabilize the enzyme-substrate complex and enhance the compound’s biochemical activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases, leading to altered gene expression and cellular metabolism . In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Additionally, this compound can modulate immune cell function, enhancing the body’s ability to fight infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation . For instance, this compound can inhibit kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways and affects gene expression, ultimately altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound can maintain its biochemical activity and continue to influence cellular processes such as gene expression and metabolism . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has shown therapeutic potential, particularly in cancer and infection models . It can inhibit tumor growth and enhance immune responses without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance the solubility and stability of this compound in the bloodstream, promoting its distribution to various organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression . In the mitochondria, it can affect cellular respiration and energy production . The precise subcellular localization of this compound determines its specific biochemical and cellular effects .
特性
IUPAC Name |
6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMUKDBYLABGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



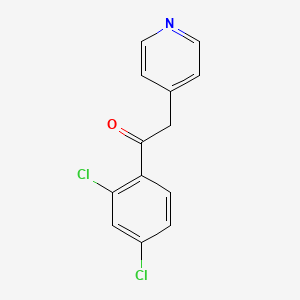
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
